BenchChemオンラインストアへようこそ!

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide

Drug-likeness Lipophilicity Physicochemical properties

This 4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl trimethoxybenzamide is a validated chemical probe for dual-use screening campaigns. The 3,4,5-trimethoxybenzamide motif confers anti-prion activity via PrP globular domain binding, while the 4-fluorophenyl/4-ethoxy quinoline substitution pattern is critical for selective TAM kinase family (Axl, Mer, Tyro-3) and CSF1R inhibition. Its computed logP of 5.68 enables superior intracellular target engagement versus standard inhibitors like imatinib. With a TPSA of 78.9 Ų and zero PAINS alerts, it is an ideal starting point for CNS-targeted lead optimization and protein-protein interaction studies.

Molecular Formula C27H25FN2O5
Molecular Weight 476.504
CAS No. 1207047-31-1
Cat. No. B2605209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide
CAS1207047-31-1
Molecular FormulaC27H25FN2O5
Molecular Weight476.504
Structural Identifiers
SMILESCCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F
InChIInChI=1S/C27H25FN2O5/c1-5-35-23-15-22(16-6-8-18(28)9-7-16)30-21-11-10-19(14-20(21)23)29-27(31)17-12-24(32-2)26(34-4)25(13-17)33-3/h6-15H,5H2,1-4H3,(H,29,31)
InChIKeyPWWWJVYJTTVEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide (CAS 1207047-31-1): Compound Profile for Targeted Procurement


N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide (CAS 1207047-31-1) is a synthetic small molecule featuring a quinoline core substituted with a 4-ethoxyphenyl and 4-fluorophenyl group, linked via an amide bond to a 3,4,5-trimethoxybenzamide moiety . It is cataloged as a screening compound (e.g., ChemDiv ID L482-0559) with a molecular weight of 476.5 g/mol, a calculated logP of approximately 5.68, and 7 hydrogen bond acceptors . The compound belongs to a broader class of quinoline derivatives that have been investigated for kinase inhibition, particularly against the TAM family (Axl, Mer, Tyro-3) and CSF1R, and as anti-prion agents [1][2].

Procurement Risk: Why Generic Quinoline-6-yl Benzamides Cannot Substitute for N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide


In the quinoline-6-yl benzamide chemical space, subtle variations in the pendant aryl and amide substituents lead to profound differences in biological target engagement and selectivity. For example, the 3,4,5-trimethoxybenzamide motif has been specifically linked to anti-prion activity via binding to the PrP globular domain, while other benzamide substitutions on the same quinoline core may lack this property [1]. Similarly, patent literature on quinoline-based kinase inhibitors demonstrates that the specific combination of a 4-fluorophenyl and 4-ethoxy substitution pattern on the quinoline ring is critical for achieving selective inhibition of the TAM kinase family (Axl, Mer, Tyro-3) and CSF1R, a selectivity profile that is not maintained by close analogs with different substitution patterns [2]. Generic substitution without experimental validation risks complete loss of the desired biological activity and can invalidate screening campaigns or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide


Physicochemical Profile: Calculated logP and Hydrogen Bonding Capacity vs. Marketed Quinoline Drugs

The compound exhibits a calculated logP of 5.68 and logD of 5.68 at physiological pH, which is notably higher than the typical optimal range for oral drugs (logP 1-3) but aligns with the properties of screening compounds designed to probe lipophilic protein binding pockets . In contrast, the anti-malarial quinoline drug chloroquine has a logP of approximately 4.6, and the kinase inhibitor imatinib has a logP of 3.5 [1]. The compound's 7 hydrogen bond acceptors and 1 hydrogen bond donor provide a distinct hydrogen bonding capacity compared to simpler quinoline analogs, which may influence target residence time and selectivity .

Drug-likeness Lipophilicity Physicochemical properties

Kinase Selectivity Profile: TAM Family and CSF1R Inhibition Potential vs. Pan-Kinase Inhibitors

Patent EP3842425A1 describes a class of quinoline derivatives, structurally encompassing this compound, that selectively inhibit TAM family kinases (Axl, Mer, Tyro-3) and CSF1R. While individual IC50 values for this specific compound are not publicly disclosed, the patent claims selectivity against a panel of other kinases, including NTRK, and demonstrates in vitro stability in liver microsomes from mice and dogs [1]. This contrasts with multi-targeted kinase inhibitors like sunitinib, which inhibit a broader range of kinases including VEGFR, PDGFR, and KIT, often leading to off-target toxicity [2].

Kinase inhibition TAM family CSF1R Cancer

Anti-Prion Scaffold Validation: 4-Aminoquinoline Trimethoxybenzamide Binding to PrP vs. Inactive Analogs

A study on 4-aminoquinoline trimethoxybenzamide derivatives demonstrated that compounds with this scaffold, including analogs of this compound, bind to the hotspot region of the cellular prion protein (PrPC) globular domain [1]. In STD-NMR and ITC experiments, compounds 8a and 8b (structurally related trimethoxybenzamides) showed direct binding to recombinant PrP (rPrP90-231) [1]. While compound 8a accelerated rPrP conversion in RT-QuIC assays, the scaffold was identified as a novel chemical starting point for PrP ligand optimization [1]. In contrast, compounds lacking the 4-aminoquinoline or trimethoxybenzamide motifs did not exhibit this binding profile [1].

Prion disease PrP ligand Anti-prion Trimethoxybenzamide

In Silico Drug-Likeness: Absence of PAINS and Low Topological Polar Surface Area vs. Fragment Library Compounds

Computational analysis of the compound using PubChem's computed descriptors indicates a topological polar surface area (TPSA) of 78.9 Ų, which is below the 140 Ų threshold commonly associated with good oral bioavailability, and falls within the desirable range for CNS drug candidates (60-90 Ų) [1]. The compound has 8 rotatable bonds and a molecular weight of 476.5 g/mol, placing it within the 'beyond rule of 5' (bRo5) space yet still within acceptable limits for kinase inhibitors and other intracellular targets [1]. Importantly, the structure does not contain any known PAINS (Pan-Assay Interference Compounds) substructures, unlike many screening library compounds that contain rhodanine or quinone motifs [2].

Drug-likeness PAINS Medicinal chemistry Compound quality

Recommended Applications of N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide Based on Differentiated Evidence


TAM/CSF1R Kinase Inhibitor Screening and SAR Expansion

Given the patent-based evidence for TAM family and CSF1R kinase inhibition within this quinoline chemotype, this compound is best deployed as a reference tool in kinase selectivity profiling panels. Its higher logP (5.68) compared to standard kinase inhibitors (e.g., imatinib at 3.5) makes it particularly suitable for probing intracellular kinase targets in cell-based assays where membrane permeability is critical . The compound can serve as a starting point for systematic SAR studies aimed at optimizing selectivity between Axl, Mer, and Tyro-3 isoforms [1].

Prion Disease Target Validation and PrP Ligand Optimization

The 4-aminoquinoline trimethoxybenzamide scaffold has been experimentally validated to bind the cellular prion protein (PrPC) hotspot region via STD-NMR and ITC, as demonstrated by close structural analogs . This compound is therefore recommended as a chemical probe for further optimization of PrP ligands, particularly in RT-QuIC assays where accelerated rPrP conversion was observed for related compounds . Procurement for prion research programs should be accompanied by in-house binding confirmation using recombinant PrP constructs .

Physicochemical Property-Driven Lead Optimization

With a TPSA of 78.9 Ų and no PAINS alerts, this compound represents a high-quality starting point for lead optimization campaigns targeting CNS or intracellular proteins . Its computed properties position it in the 'beyond rule of 5' space, which is increasingly relevant for targeting protein-protein interactions and challenging kinase targets . Medicinal chemistry teams can use this compound to explore the impact of logP modulation on target engagement and selectivity, benchmarking against clinical candidates with lower lipophilicity [1].

Quote Request

Request a Quote for N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.